

In-Depth Technical Guide to the Physical Properties of m-Xylene-d10

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *m-Xylene-d10*

Cat. No.: *B055782*

[Get Quote](#)

This guide provides a comprehensive overview of the core physical properties of **m-Xylene-d10**, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental methodologies, and a visualization of a relevant experimental workflow.

Core Physical Properties of m-Xylene-d10

m-Xylene-d10, a deuterated isotopologue of m-xylene, is a valuable compound in various research applications, including as a solvent and an internal standard in mass spectrometry. Its physical properties are similar to its non-deuterated counterpart, with slight variations due to the isotopic labeling.

Quantitative Data Summary

The table below summarizes the key physical properties of **m-Xylene-d10**. For comparative purposes, the properties of non-deuterated m-xylene are also included where available.

Property	m-Xylene-d10	m-Xylene (for comparison)
Chemical Formula	$C_6D_4(CD_3)_2$	C_8H_{10}
Molecular Weight	116.23 g/mol [1] [2] [3]	106.16 g/mol
Density	0.95 g/mL at 25 °C [4] [5]	0.86 g/mL
Boiling Point	138-139 °C [4] [5]	139 °C
Melting Point	Not available	-48 °C
Refractive Index	$n_{20/D} 1.497$ [4] [5]	$n_{20/D} 1.49722$

Note on Melting Point: A specific melting point for **m-Xylene-d10** is not readily available in the cited literature. However, it is expected to be very close to that of non-deuterated m-xylene.

Experimental Protocols

The determination of the physical properties listed above follows established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of **m-Xylene-d10** can be determined using a distillation apparatus or a Thiele tube.

Distillation Method:

- A small volume of **m-Xylene-d10** is placed in a round-bottom flask.
- The flask is fitted with a distillation head, a condenser, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
- The flask is gently heated.
- The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

Measurement of Density

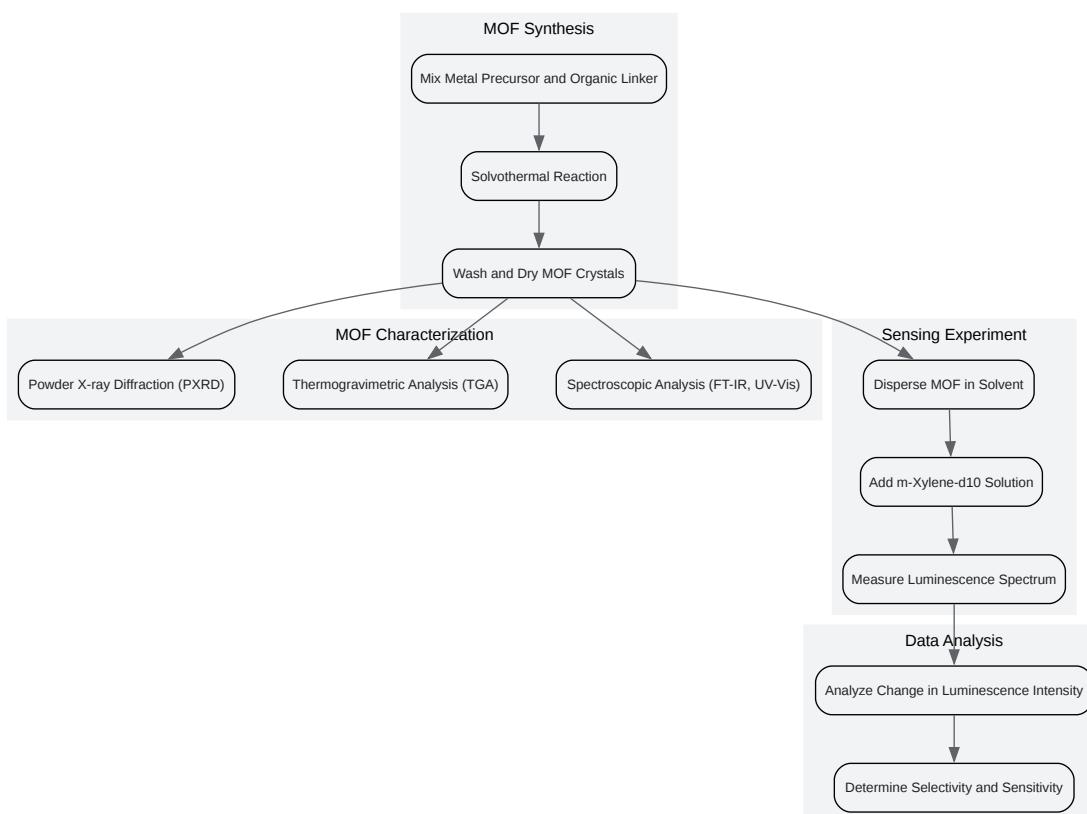
The density of liquid **m-Xylene-d10** is typically measured using a pycnometer or a digital density meter.

Pycnometer Method:

- A clean, dry pycnometer of a known volume is weighed.
- The pycnometer is filled with **m-Xylene-d10**, ensuring no air bubbles are present.
- The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.
- The pycnometer is weighed again.
- The density is calculated by dividing the mass of the **m-Xylene-d10** by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index of **m-Xylene-d10** is determined using a refractometer, typically an Abbé refractometer.


Abbé Refractometer Method:

- The refractometer is calibrated using a standard of known refractive index.
- A few drops of **m-Xylene-d10** are placed on the prism of the refractometer.
- The prism is closed and the light source is adjusted.
- The eyepiece is used to view the borderline between the light and dark fields.
- The instrument is adjusted until the borderline is sharp and centered on the crosshairs.
- The refractive index is read from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the selective identification of m-xylene using a luminescent metal-organic framework (MOF), a modern application relevant to professionals in materials science and analytical chemistry.

Workflow for Selective Sensing of m-Xylene using a Luminescent MOF

[Click to download full resolution via product page](#)

Caption: Workflow for selective sensing of m-xylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. Selective Identification and Encapsulation of Biohazardous m-Xylene among a Pool of Its Other Constitutional C8 Alkyl Isomers by Luminescent d10 MOFs: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-XYLENE-D10 | 116601-58-2 [chemicalbook.com]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of m-Xylene-d10]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b055782#m-xylene-d10-physical-properties\]](https://www.benchchem.com/product/b055782#m-xylene-d10-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com